Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Reduction of Nitro Group: The nitro group in the intermediate product is then reduced to an amine group using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological activities . For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, thereby exerting its anti-tumor and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate.
Benzofuran: The parent compound with a wide range of biological activities.
2-Fluorobenzamide: A related compound with similar structural features.
Properties
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWYCQLJIRNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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